molecular formula C12H14O3 B2662362 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene CAS No. 2411237-81-3

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene

Cat. No.: B2662362
CAS No.: 2411237-81-3
M. Wt: 206.241
InChI Key: RMGHVXZCSKWOLT-UHFFFAOYSA-N
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Description

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is a chemical compound that features an oxirane (epoxide) ring attached to a dihydroisochromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene typically involves the reaction of epichlorohydrin with a suitable precursor, such as 7-hydroxy-4-methyl-2H-chromen-2-one, under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.

Scientific Research Applications

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can interact with various molecular targets, such as nucleophilic sites on proteins or DNA. These interactions can lead to modifications of the molecular targets, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is unique due to its combination of an epoxide ring with a dihydroisochromene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-3,10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHVXZCSKWOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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